2,3-Dichlorobenzyl alcohol
Overview
Description
2,3-Dichlorobenzyl alcohol, also known as (2,3-dichlorophenyl)methanol, is a chemical compound with the molecular formula C7H6Cl2O. It is a white crystalline solid that is mildly antiseptic in nature. This compound is often used in various applications due to its antiseptic properties.
Mechanism of Action
- Antiseptic Properties : The exact mechanism of action isn’t fully understood, but it’s believed that 2,3-Dichlorobenzyl alcohol denatures external proteins and rearranges tertiary protein structures, leading to its antiseptic effect .
- Local Anesthetic Action : Additionally, it may exhibit local anesthetic properties by reducing sodium channel blockade .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Biochemical Analysis
Cellular Effects
2,3-Dichlorobenzyl alcohol is known to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections . It is thought to exert its effects by denaturing external proteins and rearranging the tertiary structure proteins
Molecular Mechanism
It is thought to exert its antiseptic effects through the denaturation of external proteins and rearrangement of the tertiary structure proteins
Metabolic Pathways
This compound is metabolized in the liver to form hippuric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2,3-dichlorobenzaldehyde using sodium borohydride in a solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization from a suitable solvent like toluene .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2,3-dichlorobenzaldehyde. This process uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2,3-dichlorobenzaldehyde using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to 2,3-dichlorotoluene using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed:
Oxidation: 2,3-dichlorobenzaldehyde.
Reduction: 2,3-dichlorotoluene.
Substitution: Depending on the nucleophile, products such as 2,3-dichlorobenzyl chloride or 2,3-dichlorobenzylamine
Scientific Research Applications
2,3-Dichlorobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in studies related to its antiseptic properties and its effects on microbial growth.
Medicine: It is used in the formulation of throat lozenges and other antiseptic products to treat mouth and throat infections.
Industry: It is used in the production of specialty chemicals and as a preservative in certain formulations
Comparison with Similar Compounds
2,4-Dichlorobenzyl alcohol: Another isomer with similar antiseptic properties but different substitution patterns on the benzene ring.
2,5-Dichlorobenzyl alcohol: Similar in structure but with chlorine atoms at different positions, affecting its reactivity and applications.
2,6-Dichlorobenzyl alcohol: Another isomer with distinct physical and chemical properties due to the different positions of chlorine atoms
Uniqueness: 2,3-Dichlorobenzyl alcohol is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its mild antiseptic properties and applications in various fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
(2,3-dichlorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVBVTWXWZMRPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281429 | |
Record name | 2,3-Dichlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38594-42-2 | |
Record name | 2,3-Dichlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dichlorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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